molecular formula C14H12BrNOS B14564177 Ethanone, 1-(4-bromophenyl)-2-(4-methyl-2-thioxo-1(2H)-pyridinyl)- CAS No. 61657-06-5

Ethanone, 1-(4-bromophenyl)-2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-

Cat. No.: B14564177
CAS No.: 61657-06-5
M. Wt: 322.22 g/mol
InChI Key: NGKXIORZNWFROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(4-bromophenyl)-2-(4-methyl-2-thioxo-1(2H)-pyridinyl)- is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Properties

CAS No.

61657-06-5

Molecular Formula

C14H12BrNOS

Molecular Weight

322.22 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(4-methyl-2-sulfanylidenepyridin-1-yl)ethanone

InChI

InChI=1S/C14H12BrNOS/c1-10-6-7-16(14(18)8-10)9-13(17)11-2-4-12(15)5-3-11/h2-8H,9H2,1H3

InChI Key

NGKXIORZNWFROJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)N(C=C1)CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-bromophenyl)-2-(4-methyl-2-thioxo-1(2H)-pyridinyl)- typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the introduction of a thioxopyridinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-bromophenyl)-2-(4-methyl-2-thioxo-1(2H)-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium methoxide or aniline. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted phenyl derivatives. These products can further undergo additional transformations to yield more complex molecules.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It may serve as a probe or ligand in biochemical studies involving enzyme interactions or receptor binding.

    Medicine: The compound’s unique structure could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be utilized in the development of new materials or as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethanone, 1-(4-bromophenyl)-2-(4-methyl-2-thioxo-1(2H)-pyridinyl)- exerts its effects depends on its interaction with molecular targets. The bromophenyl group may facilitate binding to specific receptors or enzymes, while the thioxopyridinyl group can modulate the compound’s reactivity and stability. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(4-bromophenyl)-2-(4-methyl-2-oxo-1(2H)-pyridinyl)-
  • Ethanone, 1-(4-chlorophenyl)-2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-
  • Ethanone, 1-(4-bromophenyl)-2-(4-methyl-2-thioxo-1(2H)-quinolinyl)-

Uniqueness

Ethanone, 1-(4-bromophenyl)-2-(4-methyl-2-thioxo-1(2H)-pyridinyl)- is unique due to the presence of both a bromophenyl group and a thioxopyridinyl group, which confer distinct chemical properties and reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.